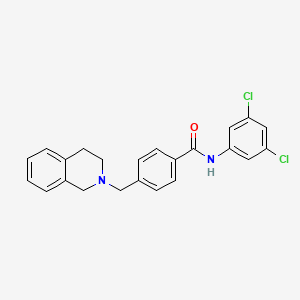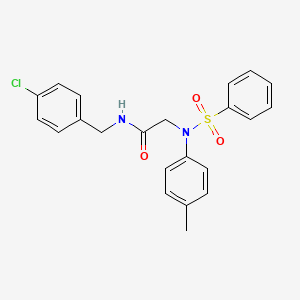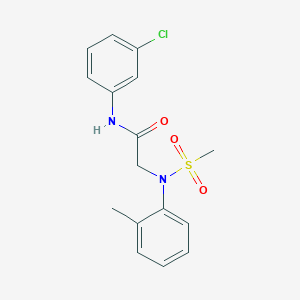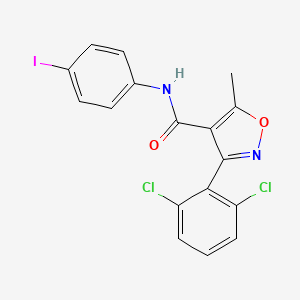
N-(3,5-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
説明
N-(3,5-dichlorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, commonly known as DIBO, is a synthetic compound that has gained significant attention in scientific research. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
作用機序
The exact mechanism of action of DIBO is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. Inhibition of Hsp90 activity leads to the degradation of these oncogenic proteins, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
DIBO has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress metastasis (the spread of cancer to other parts of the body). DIBO has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of DIBO is its potent antitumor activity against various cancer cell lines. It also exhibits favorable pharmacokinetic properties, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of DIBO is its low solubility in water, which may pose challenges in its formulation for clinical use.
将来の方向性
There are several future directions for the research on DIBO. One of the areas of interest is the development of DIBO derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of DIBO as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of DIBO and to explore its potential use in combination with other anticancer agents.
科学的研究の応用
DIBO has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, ovarian cancer, and colon cancer. DIBO has also been found to be effective in inhibiting the growth of drug-resistant cancer cells.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O/c24-20-11-21(25)13-22(12-20)26-23(28)18-7-5-16(6-8-18)14-27-10-9-17-3-1-2-4-19(17)15-27/h1-8,11-13H,9-10,14-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBGSUMURIUERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B3738655.png)
![4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B3738664.png)


![N-[4-({[4-(benzyloxy)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3738685.png)
![5-(3,4-dichlorophenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3738690.png)
![2-cyano-N-cyclohexyl-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3738695.png)

![N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3738716.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B3738722.png)
![2-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B3738728.png)
![5-[4-(dimethylamino)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B3738739.png)

![N-(4-chloro-2-methylphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3738753.png)
